molecular formula C13H21N5O2S B4504397 N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B4504397
M. Wt: 311.41 g/mol
InChI Key: UGQBYWRDPZMXIV-UHFFFAOYSA-N
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Description

N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-3-17(4-2)13(20)18-7-5-10(6-8-18)11(19)15-12-16-14-9-21-12/h9-10H,3-8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQBYWRDPZMXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with triethylamine as a base, leading to the formation of the desired thiadiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like triethylamine, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, the compound can interfere with DNA replication, leading to cell death . The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

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